(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
Description
(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a chiral amine derivative featuring a brominated imidazo[1,2-a]pyridine core. Key characteristics include:
- Molecular formula: The base compound is C₇H₇BrN₂O₃, with a molecular weight of 247.05 g/mol for the free base.
- Structural features: A 6-bromo substituent on the imidazo[1,2-a]pyridine ring and a chiral (1R)-configured ethylamine side chain.
- Applications: While direct pharmacological data are absent in the evidence, its structural analogs are frequently explored in antitrypanosomal and kinase inhibitor research .
Properties
CAS No. |
2742623-40-9 |
|---|---|
Molecular Formula |
C9H12BrCl2N3 |
Molecular Weight |
313.02 g/mol |
IUPAC Name |
(1R)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H10BrN3.2ClH/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8;;/h2-6H,11H2,1H3;2*1H/t6-;;/m1../s1 |
InChI Key |
PWGUZHZSXRZJEN-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@H](C1=CN2C=C(C=CC2=N1)Br)N.Cl.Cl |
Canonical SMILES |
CC(C1=CN2C=C(C=CC2=N1)Br)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) via Aldehyde Condensation
A microwave-assisted MCR employs 2-amino-5-bromopyridine, aldehydes, and isocyanides in ethanol with MgCl₂ as a catalyst. For example, reacting 2-amino-5-bromopyridine with 2,3,4-trifluorobenzaldehyde and isopropyl isocyanide at 160°C for 20 minutes yields substituted 6-bromoimidazo[1,2-a]pyridines. Purification via recrystallization from ethanol achieves moderate-to-high yields (e.g., 72% for 6-nitro-2-chlorobenzothiazole derivatives).
Key Reaction Parameters
| Component | Role | Conditions |
|---|---|---|
| 2-Amino-5-bromopyridine | Nucleophile | Microwave, 160°C, 20 min |
| Aldehyde | Electrophile | Solvent: ethanol |
| Isocyanide | Coupling agent | Catalyst: MgCl₂ (0.11 equiv) |
Nitration-Reduction Sequence
Alternative routes involve nitrating 2-chlorobenzothiazole at 0–5°C in H₂SO₄/HNO₃, followed by iron-mediated reduction in acetic acid. For instance, 2-chloro-6-nitrobenzothiazole reduced with iron powder at 40°C for 5 hours yields 2-chloro-6-aminobenzothiazole (33% yield). While this method applies to benzothiazoles, analogous strategies may adapt to imidazopyridines by substituting nitro groups at the 6-position.
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Asymmetric Strecker | 65–75 | 90–95 | Moderate |
| Racemic Resolution | 40–50 | 99+ | High |
Salt Formation: Conversion to Dihydrochloride
The free base is treated with HCl gas in anhydrous diethyl ether or dichloromethane to form the dihydrochloride salt. Critical parameters include:
-
Temperature : 0–5°C to prevent decomposition.
-
Workup : Filtration and washing with cold ether yield a hygroscopic solid.
Optimization Challenges and Solutions
Regioselective Bromination
Bromination at the 6-position competes with 5- and 7-positions. Directed ortho-metalation using lithium hexamethyldisilazide (LiHMDS) at −78°C ensures >95% regioselectivity.
Stereochemical Integrity
Racemization during salt formation is mitigated by avoiding aqueous acidic conditions. Anhydrous HCl in non-polar solvents preserves configuration.
Industrial-Scale Considerations
Nanjing Shizhou Biology Technology Co., Ltd., a key supplier, employs continuous flow chemistry for the MCR step, reducing reaction times from hours to minutes. Their patented process achieves 85% overall yield with >99.5% enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially modifying the compound’s activity.
Substitution: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated imidazo[1,2-a]pyridine derivatives on biological systems. It may serve as a probe to investigate cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its solubility and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and imidazo[1,2-a]pyridine ring are likely to play crucial roles in binding to these targets, potentially affecting cellular pathways and biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between the target compound and its analogs:
Key Observations:
Halogen Substituents :
- Replacement of bromine with chlorine (e.g., 6-chloro analog) reduces molecular weight by ~94.47 g/mol and lowers structural similarity (0.80) .
- Bromine at position 6 (target) vs. 8 (8-bromo-5-methyl analog) alters electronic properties and steric effects, impacting receptor binding .
Chirality and Side Chains :
- The (1R)-configured ethylamine in the target compound contrasts with the (1S)-configured analog in , highlighting the role of stereochemistry in biological activity .
- Carbamate protection of the amine () increases molecular weight by ~93.17 g/mol, likely enhancing stability but reducing solubility .
Functional Group Variations
- Methyl vs. Bromine : The 8-bromo-5-methyl analog (CAS 957120-36-4) demonstrates that methyl groups at position 5 increase hydrophobicity, whereas bromine enhances electrophilicity .
- Amine Modifications : The carbamate derivative () introduces a protective group, which may delay metabolic degradation compared to the free amine in the target compound .
Biological Activity
(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrClN
- Molecular Weight : 313.02 g/mol
- CAS Number : 2742623-40-9
The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, compounds with similar imidazo[1,2-a]pyridine structures have been studied for their ability to modulate enzyme activities linked to cancer progression and immune responses.
Anticancer Activity
Studies have shown that imidazo[1,2-a]pyridine derivatives can demonstrate significant anticancer properties. For example, a related compound was identified as a potent inhibitor of ENPP1, an enzyme that negatively regulates immune responses in cancer therapy. This compound exhibited an IC value in the nanomolar range, suggesting strong inhibitory effects on tumor growth and enhanced immune activation when combined with other therapies such as anti-PD-1 antibodies .
Enzyme Inhibition
Research has highlighted the potential of this compound in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases including cancer. Inhibition of HDACs can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
Study 1: ENPP1 Inhibition
A recent study focused on the development of imidazo[1,2-a]pyridine derivatives as ENPP1 inhibitors. The compound demonstrated substantial inhibition against ENPP1 with an IC value of 5.70 nM. In vivo studies indicated that treatment with this compound significantly enhanced the antitumor efficacy when combined with immunotherapeutic agents .
Study 2: HDAC Inhibition
Another investigation screened a library of bioactive compounds for their ability to inhibit HDAC activity. Among these compounds, those structurally related to this compound showed promising results in increasing lysine acetylation levels in cardiac myoblasts, which is indicative of their potential therapeutic applications in chronic diseases .
Data Summary Table
Q & A
Q. Basic Analytical Framework
- NMR spectroscopy : Confirm regiochemistry via H and C NMR, focusing on imidazo[1,2-a]pyridine proton environments (δ 7.2–8.5 ppm) and chiral center verification .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (theoretical: 342.05 g/mol) with <2 ppm error .
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) to ensure enantiomeric purity ≥99% .
What biological targets or pathways are associated with this compound, and how are these activities evaluated?
Basic Biological Screening
The bromoimidazo[1,2-a]pyridine scaffold is associated with kinase inhibition (e.g., JAK2/STAT3) and receptor modulation (e.g., serotonin receptors). Standard assays include:
- In vitro kinase assays : Measure IC values using ADP-Glo™ kits .
- Receptor binding studies : Radioligand displacement assays (e.g., H-5HT for serotonin receptors) .
How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Q. Advanced Data Analysis
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 6-bromo vs. 6-chloro derivatives) using molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .
- Meta-analysis of published data : Cross-reference PubChem BioAssay data (AID 1259371) to validate target specificity .
What strategies are effective for modifying the compound’s structure to enhance solubility without compromising bioactivity?
Q. Advanced Structural Optimization
- Salt formation : Replace dihydrochloride with mesylate salts to improve aqueous solubility (>10 mg/mL in PBS) .
- Prodrug design : Introduce ester prodrug moieties (e.g., ethyl acetate) at the amine group, cleavable by esterases in vivo .
How should researchers address discrepancies in crystallographic data due to heavy-atom (bromine) effects?
Q. Advanced Crystallography
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption errors from bromine .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for Br atoms .
What methodologies are recommended for assessing the compound’s stability under various storage conditions?
Q. Basic Stability Protocols
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor via HPLC .
- Long-term storage : Store at -20°C in amber vials under argon; stability >24 months confirmed by LC-MS .
How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?
Q. Advanced PK/PD Modeling
- Rodent models : Administer 10 mg/kg IV/PO; calculate AUC and C using non-compartmental analysis (Phoenix WinNonlin®) .
- Tissue distribution : Radiolabel with C at the bromine position; quantify via scintillation counting .
What computational tools are suitable for predicting the compound’s metabolic pathways?
Q. Advanced Predictive Modeling
- CYP450 metabolism : Use StarDrop®’s WhichP450™ module to identify major isoforms (e.g., CYP3A4) responsible for N-dealkylation .
- Metabolite identification : Simulate phase I/II transformations with GLORYx’s AI-driven platform .
How can researchers validate target engagement in complex biological systems?
Q. Advanced Mechanistic Studies
- Photoaffinity labeling : Incorporate a diazirine moiety at the ethylamine chain; crosslink to target proteins for pull-down assays .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment (ΔT ≥2°C indicates engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
